molecular formula C21H24N4O3 B11979308 2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid

2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid

Cat. No.: B11979308
M. Wt: 380.4 g/mol
InChI Key: KMJKKBIXHYNHJX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound that features a piperazine ring, a benzyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzyl-1-piperazine, which can be synthesized by reacting benzyl chloride with piperazine under basic conditions.

    Acetylation: The 4-benzyl-1-piperazine is then acetylated using acetic anhydride to form 4-benzyl-1-piperazinyl acetate.

    Hydrazonation: The acetylated product is reacted with hydrazine hydrate to introduce the hydrazono group.

    Condensation with Benzoic Acid: Finally, the hydrazono derivative is condensed with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Benzyl-1-piperazinyl)methyl]benzoic acid
  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the hydrazono group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(E)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C21H24N4O3/c26-20(23-22-14-18-8-4-5-9-19(18)21(27)28)16-25-12-10-24(11-13-25)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,23,26)(H,27,28)/b22-14+

InChI Key

KMJKKBIXHYNHJX-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.